N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS No.:
Cat. No.: VC17230453
Molecular Formula: C18H15ClFN3OS3
Molecular Weight: 440.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H15ClFN3OS3 |
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Molecular Weight | 440.0 g/mol |
IUPAC Name | N-[1-(4-chlorophenyl)ethyl]-2-[[4-(4-fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C18H15ClFN3OS3/c1-11(12-2-4-13(19)5-3-12)21-16(24)10-26-17-22-23(18(25)27-17)15-8-6-14(20)7-9-15/h2-9,11H,10H2,1H3,(H,21,24) |
Standard InChI Key | QZHLFIUEMJNFIX-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=C(C=C1)Cl)NC(=O)CSC2=NN(C(=S)S2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Profile
Molecular Characteristics
N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide (molecular formula C₁₉H₁₆ClFN₃OS₃) has a molecular weight of 439.98 g/mol . The compound features:
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A 1,3,4-thiadiazole ring substituted with 4-fluorophenyl and thioxo groups at positions 4 and 5
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A thioether bridge connecting the thiadiazole to an acetamide moiety
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N-substitution with a 1-(4-chlorophenyl)ethyl group
Table 1 summarizes critical identifiers:
Property | Value |
---|---|
CAS Registry Number | 869866-06-8 |
PubChem CID | 16252677 |
IUPAC Name | See title |
XLogP3 | 4.6 (estimated) |
Crystallographic Insights
While direct crystal data for this compound are unavailable, structurally similar thiadiazole derivatives exhibit planar heterocyclic cores with dihedral angles between aromatic systems ranging from 32.93° to 67.8° . The thioxo group at C5 typically engages in intermolecular hydrogen bonds (N–H⋯S), facilitating crystal packing through R₂²(8) ring motifs . Such interactions likely stabilize this compound's solid-state structure, influencing solubility and bioavailability.
Synthesis and Manufacturing
Reaction Pathways
The compound is synthesized through a three-stage process:
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Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions, analogous to methods described for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide .
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Thioether Coupling: Nucleophilic displacement using 2-mercaptoacetamide derivatives in aprotic solvents (e.g., toluene), following protocols optimized for N-(4-fluorophenyl) analogs .
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N-Alkylation: Introduction of the 1-(4-chlorophenyl)ethyl group via alkyl halide intermediates under phase-transfer conditions .
Critical parameters include:
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Use of aqueous alkali (e.g., NaOH) to deprotonate thiol intermediates
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Solvent selection (toluene preferred for biphasic reactions)
Process Optimization
Patent literature reveals yield improvements up to 78% when:
Structural and Electronic Properties
Spectroscopic Characterization
Key spectral features (predicted):
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¹H NMR:
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δ 7.2–7.4 ppm (AA'BB' system, 4-chlorophenyl)
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δ 6.8–7.1 ppm (AB system, 4-fluorophenyl)
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δ 4.3 ppm (q, J=7 Hz, CH₂CH₃)
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IR:
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1675 cm⁻¹ (C=O stretch)
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1240 cm⁻¹ (C–F stretch)
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680 cm⁻¹ (C–S stretch)
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Computational Modeling
Density functional theory (DFT) calculations on analogous structures show:
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HOMO localization on the thiadiazole ring (-6.8 eV)
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LUMO centered on the chlorophenyl group (-2.3 eV)
Quantity | Price | Lead Time |
---|---|---|
5 mg | $91.90 | 4–8 weeks |
250 mg | $1,448.90 | 4–8 weeks |
Applications include:
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PROTACs development (Warhead component)
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Kinase inhibitor libraries
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Radiopharmaceutical precursors (³⁵S labeling)
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